Nortropacocaine

Catalog No.
S597749
CAS No.
18470-33-2
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortropacocaine

CAS Number

18470-33-2

Product Name

Nortropacocaine

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17)

InChI Key

HRTCUJBTNCFSIO-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O

Synonyms

nortropacocaine, nortropacocaine hydrochloride, nortropacocaine, (endo)-isomer, O-benzoylnortropine

Canonical SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O

Pharmacological Studies:

  • Mechanism of action: Nortropacocaine shares some structural similarities with cocaine but has different pharmacological properties. Researchers have investigated its effects on various biological systems, including the nervous system, to understand its mechanism of action and potential therapeutic applications. However, these studies are primarily focused on understanding its relation to cocaine and its potential for addiction or other health risks. )
  • Comparison with cocaine: Studies have compared the effects of nortropacocaine and cocaine on various physiological processes, including their interaction with neurotransmitters and their potential for addiction. This research helps scientists understand the specific mechanisms of cocaine's effects and develop potential treatment strategies for cocaine addiction.

Analytical Chemistry:

  • Detection methods: Nortropacocaine can be present in biological samples alongside other alkaloids like cocaine. Researchers have developed and validated analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify nortropacocaine in these samples. This is important for forensic analysis and understanding the metabolism and excretion of cocaine in the body.

Nortropacocaine is a tropane alkaloid derived from the chemical modification of tropacocaine. It is characterized by its complex structure, which includes a bicyclic framework typical of tropane compounds, and is noted for its potential pharmacological properties. Nortropacocaine has garnered interest for its applications in medicinal chemistry, particularly in the development of drugs targeting various neurological conditions.

, primarily focusing on N-demethylation. A notable method involves electrochemical N-demethylation, where tropacocaine is converted to nortropacocaine using a home-made electrochemical cell. This reaction typically occurs in a basic solution, enhancing the availability of lone-pair electrons on the nitrogen atom, facilitating the reaction's progress. The conversion yields high purity and efficiency without the need for hazardous oxidizing agents or toxic solvents .

The synthesis of nortropacocaine can be achieved through several methods:

  • Electrochemical N-Demethylation: This method utilizes an electrochemical cell to convert tropacocaine into nortropacocaine efficiently. The reaction is carried out at room temperature in a mixture of ethanol and water, avoiding toxic solvents and catalysts .
  • Chemical Oxidation: Traditional methods may involve multi-step processes using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide to form N-oxides before further reduction steps to yield nortropacocaine.
  • Liquid-Liquid Extraction: After synthesis, liquid-liquid extraction techniques can be employed to isolate nortropacocaine from the reaction mixture with high purity .

Nortropacocaine has potential applications in several fields:

  • Pharmaceutical Development: Its structural properties make it a candidate for drug development aimed at treating neurological disorders.
  • Research: It serves as a valuable compound for studying tropane alkaloid mechanisms and their interactions with biological systems.
  • Analytical Chemistry: Nortropacocaine can be used as a standard reference compound in various analytical techniques due to its distinct chemical properties.

Studies on the interactions of nortropacocaine with various biological targets are essential for understanding its pharmacological potential. Research indicates that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways. Further investigation into its binding affinities and effects on receptor activity could elucidate its therapeutic applications.

Nortropacocaine shares structural similarities with several other tropane alkaloids, which can be compared based on their chemical properties and biological activities:

CompoundStructure SimilarityBiological ActivityUnique Aspects
TropacocaineHighLocal anestheticMore potent analgesic properties
CocaineModerateStimulantStronger CNS stimulation
NorcocaineHighLocal anestheticDifferent metabolic pathway
AtropineModerateAnticholinergicUsed in treating bradycardia

Nortropacocaine's uniqueness lies in its specific structural modifications that may confer distinct pharmacological profiles compared to these similar compounds.

Electrochemical N-Demethylation of Tropane Alkaloids

Reaction Mechanisms and Iminium Intermediate Formation

Electrochemical N-demethylation of tropane alkaloids proceeds via a two-electron oxidation process at the anode, generating an iminium ion intermediate. This intermediate is stabilized by the aromatic system of the tropane backbone and subsequently hydrolyzed by water to yield nortropacocaine [2]. Mechanistic studies using cyclic voltammetry confirm that the reaction avoids free radical pathways, ensuring high selectivity for N-demethylation over other functional groups [2]. The absence of hazardous oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide distinguishes this method from conventional approaches [2].

Optimization of Electrochemical Parameters

Key parameters influencing reaction efficiency include:

ParameterOptimal ConditionEffect on Yield/Purity
Current Density10–15 mA/cm²Higher currents accelerate reaction but risk overoxidation [2]
Solvent SystemEthanol/Water (4:1)Enhances solubility of tropane alkaloids [2]
Electrolyte0.1 M Na₂SO₄Minimizes side reactions vs. halide salts [3]
Temperature25°CRoom temperature prevents degradation [2]

Batch reactors using porous glassy carbon electrodes achieve yields exceeding 85%, while flow-cell systems improve mass transfer and scalability [3]. For example, a flow reactor with a 0.1 mm interelectrode gap and 63 µL volume demonstrated an 8-fold productivity increase over batch methods [3].

Industrial-Scale Applications and Flow-Cell Synthesis

Industrial adoption of electrochemical N-demethylation leverages flow-cell technology to overcome batch limitations. A recirculating flow system processing 200 mM substrate concentrations achieves near-quantitative yields without chromatographic purification [3]. The space-time yield in flow reactors reaches 380-fold higher than batch setups, enabling gram-scale production of nortropacocaine precursors like noratropine [3]. This method’s green metrics—avoiding toxic solvents (e.g., chloroform) and metal catalysts—align with sustainable pharmaceutical manufacturing [2].

Traditional Chemical Synthesis Approaches

Demethylation Reactions

Classical demethylation strategies include:

  • Oxidation: Employing m-CPBA or H₂O₂ to generate N-oxides, followed by acid hydrolysis. However, overoxidation often degrades the tropane skeleton [2].
  • Reduction: Lithium aluminum hydride (LiAlH₄) mediates direct N-demethylation but requires anhydrous conditions and generates aluminum waste [2].
  • Substitution: Alkyl halides under basic conditions displace the methyl group, though competing ester hydrolysis complicates purification [2].

Challenges in Selectivity and Byproduct Management

Traditional methods struggle with selectivity due to the tropane ring’s sensitivity to harsh reagents. For example, oxidation with H₂O₂ produces up to 20% tropinone byproducts, necessitating costly chromatographic separation [2]. Additionally, LiAlH₄ reductions yield aluminum sludge, complicating waste disposal and increasing production costs [2].

Comparative Analysis of Synthetic Routes

MetricElectrochemical MethodTraditional Chemical Methods
Yield85–95% [2] [3]60–75% [2]
Byproducts<5% (primarily hydrolyzed intermediates) [3]15–25% (overoxidized or degraded products) [2]
ScalabilityGram-to-kilogram scale feasible [3]Limited by batch reactor inefficiencies [2]
Environmental ImpactSolvent recovery ≥90%; no metal waste [2] [3]High solvent consumption; metal waste generation [2]

Electrochemical synthesis outperforms traditional methods in yield, purity, and sustainability. However, capital costs for flow-cell infrastructure remain a barrier for small-scale producers [3].

Molecular Dynamics Simulations and Force Field Applications

Computational modeling approaches have become essential tools for understanding the structural and conformational properties of tropane alkaloids, including nortropacocaine. Molecular dynamics simulations provide detailed insights into the dynamic behavior of these complex bicyclic systems, offering complementary information to experimental nuclear magnetic resonance studies [9] [10].

The application of validated force fields to nortropacocaine modeling requires careful consideration of the unique structural features inherent to tropane alkaloids. The 8-azabicyclo[3.2.1]octane core presents specific challenges for computational modeling due to its constrained bicyclic geometry and the presence of the tertiary nitrogen center [11] [12].

Modern force fields such as MMFF94, GAFF2, and OpenFF have demonstrated effectiveness in modeling organic molecules containing the structural motifs present in nortropacocaine [11] [12] [15]. The Merck Molecular Force Field (MMFF94) has been specifically parametrized for organic compounds containing the functional groups found in tropane alkaloids, including the tertiary amine and carboxylic acid functionalities present in nortropacocaine [11] [15].

The GAFF2 force field, as part of the AMBER force field family, provides parameters suitable for modeling the bicyclic tropane core structure [16] [15]. Its parametrization includes coverage for the nitrogen-containing heterocycles that are central to the nortropacocaine structure, making it particularly relevant for conformational analysis studies.

OpenFF represents a modern approach to force field development, incorporating extensive datasets and systematic parametrization strategies [12] [17]. The OpenFF force field has shown superior performance in reproducing experimental conformational ensembles for complex organic molecules, including those with constrained ring systems similar to the tropane core.

Molecular dynamics simulations using these force fields can provide detailed information about the conformational flexibility of nortropacocaine, including the relative stabilities of different conformational states and the transitions between them. The simulations can explore the conformational space accessible to the molecule under different conditions, providing insights into the factors that stabilize the observed distorted chair conformation [9] [10].

Role of Hydrogen Bonding in Stabilizing Conformers

Hydrogen bonding interactions play a crucial role in determining the conformational preferences of nortropacocaine and stabilizing its observed structural arrangements. The analysis of hydrogen bonding patterns requires sophisticated computational approaches that can accurately model both intramolecular and intermolecular interactions [14] [18].

The tertiary nitrogen center in the tropane core can participate in hydrogen bonding interactions that significantly influence the overall molecular conformation. In the protonated form, as studied in the nuclear magnetic resonance experiments, the nitrogen center carries a positive charge that can engage in electrostatic interactions with surrounding solvent molecules or intramolecular functional groups [14] [19].

The carboxylic acid functional group present in nortropacocaine can adopt different conformational states, with the potential for intramolecular hydrogen bonding between the carboxyl hydroxyl group and the nitrogen center or other accepting sites within the molecule [14]. The formation of such intramolecular hydrogen bonds can significantly stabilize specific conformational states, contributing to the observed preference for the distorted chair conformation.

Computational studies on related systems have demonstrated that intramolecular hydrogen bonding can preferentially stabilize certain conformational states over others, particularly in environments where intermolecular hydrogen bonding is limited [14]. In the case of nortropacocaine, the balance between intramolecular and intermolecular hydrogen bonding depends on the solvent environment, which explains the solvent-dependent spectral changes observed while maintaining the same overall conformation.

The role of hydrogen bonding in conformational stabilization extends beyond simple donor-acceptor interactions. The geometry of the hydrogen bond, including the donor-acceptor distance and the bond angle, significantly influences the stabilization energy [14] [18]. In constrained systems like the tropane core, the geometric requirements for optimal hydrogen bonding can dictate the preferred conformational arrangements.

Advanced computational methods, including quantum mechanical calculations and enhanced sampling molecular dynamics techniques, can provide detailed insights into the energetics of hydrogen bonding interactions in nortropacocaine. These approaches can quantify the contribution of hydrogen bonding to conformational stability and elucidate the mechanisms by which solvent environments influence the electronic properties of the molecule while preserving its structural integrity.

XLogP3

-0.1

Related CAS

17366-47-1 (hydrochloride)

Dates

Last modified: 08-15-2023

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